molecular formula C11H11BrF3NO4 B1412760 1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate CAS No. 2205384-01-4

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate

Cat. No.: B1412760
CAS No.: 2205384-01-4
M. Wt: 358.11 g/mol
InChI Key: WXCQKNVPYGNZHR-UHFFFAOYSA-N
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Description

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate is a useful research compound. Its molecular formula is C11H11BrF3NO4 and its molecular weight is 358.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

The compound has been involved in the synthesis and characterization of various chemical structures. For instance, it has been utilized in the formation of novel imidazo[1,2-a]pyrimidine compounds through condensation and cyclization processes, showcasing its versatility as a building block in organic chemistry (Liu, 2013). Additionally, its transformation into N-monoalkylhydroxylamines, as demonstrated through various chemical reactions, emphasizes its potential in the synthesis of complex organic compounds (Tokuyama, Kuboyama, & Fukuyama, 2003).

Application in Organic Synthesis

The compound has been used as a reactant in the synthesis of diverse organic structures, such as 5-membered-aza-heterocycles and carbocycles, indicating its importance in the development of pharmacologically active molecules and materials chemistry (Westerlund, Gras, & Carlson, 2001). Moreover, the synthesis of highly functionalized 4-amino-2-(trifluoromethyl)-1H-pyrroles through a selective reaction with primary amines underlines the compound's role in the creation of novel chemical entities (Zanatta et al., 2021).

Analytical Chemistry Applications

The compound's derivatives have been utilized in analytical chemistry, particularly in the derivation and determination of biogenic amines through techniques like LC-tandem mass spectrometry and 19F NMR, demonstrating its application in food chemistry and the analysis of complex biological matrices (Jastrzębska et al., 2018).

Catalytic and Synthetic Applications

The compound has shown potential in catalytic applications, as evidenced by its involvement in dehydrative amidation between carboxylic acids and amines, showcasing its utility in peptide synthesis and the development of novel synthetic methodologies (Wang, Lu, & Ishihara, 2018).

Biochemical Analysis

Biochemical Properties

1-[2-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to changes in metabolic pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter gene expression profiles, leading to changes in cellular behavior and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound has also been found to influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are noteworthy. Over time, the stability and degradation of this compound can impact its efficacy. Studies have shown that it remains stable under specific conditions but may degrade when exposed to light or extreme pH levels . Long-term effects on cellular function have been observed, with some studies indicating potential cytotoxicity at higher concentrations .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, it may exhibit therapeutic effects, while higher doses can lead to toxicity. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological response without adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in different cellular compartments. For instance, it has been found to accumulate in the liver and kidneys, where it undergoes further metabolism .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization can affect its interactions with other biomolecules and its overall efficacy in biochemical reactions .

Properties

IUPAC Name

1-[2-bromo-5-(trifluoromethyl)phenyl]ethanamine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrF3N.C2H2O4/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10;3-1(4)2(5)6/h2-5H,14H2,1H3;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCQKNVPYGNZHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=C(C=CC(=C1)C(F)(F)F)Br)N.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.